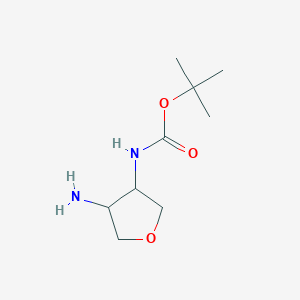

tert-butyl N-(4-aminooxolan-3-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl N-(4-aminooxolan-3-yl)carbamate: is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to an aminooxolan ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-aminooxolan-3-yl)carbamate typically involves the protection of an amino group using a tert-butyl carbamate (Boc) group. One common method involves the reaction of 4-aminooxolan-3-ol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl N-(4-aminooxolan-3-yl)carbamate can undergo several types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Common Reagents and Conditions:

Substitution Reactions: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Deprotection Reactions: Strong acids like TFA or HCl are commonly used to cleave the Boc group.

Major Products Formed:

Substitution Reactions: Depending on the substituent introduced, various substituted aminooxolan derivatives can be formed.

Deprotection Reactions: The primary amine is regenerated upon removal of the Boc group.

Aplicaciones Científicas De Investigación

tert-Butyl N-(4-aminooxolan-3-yl)carbamate has several applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic transformations.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of peptide-based drugs.

Mecanismo De Acción

The mechanism of action of tert-butyl N-(4-aminooxolan-3-yl)carbamate primarily involves its role as a protecting group. The Boc group stabilizes the amino functionality, preventing unwanted reactions during synthetic processes. Upon deprotection, the amino group is liberated, allowing it to participate in subsequent chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized .

Comparación Con Compuestos Similares

- tert-Butyl N-(4-hydroxymethyl)oxolan-3-ylcarbamate

- tert-Butyl N-(4-methyl)oxolan-3-ylcarbamate

Comparison: tert-Butyl N-(4-aminooxolan-3-yl)carbamate is unique due to the presence of the amino group, which provides additional reactivity and versatility in synthetic applications. In contrast, similar compounds with hydroxyl or methyl groups may have different reactivity profiles and applications. The amino group allows for further functionalization and the formation of a wider range of derivatives .

Actividad Biológica

Tert-butyl N-(4-aminooxolan-3-yl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuroprotection and antidepressant synthesis. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the carbamate family, characterized by the presence of a tert-butyl group and an amino oxolane moiety. Its molecular formula is C10H18N2O2, and it exhibits a unique structure that may enhance its biological activity compared to other carbamates.

| Compound Name | Molecular Formula | Structural Features |

|---|---|---|

| This compound | C10H18N2O2 | Contains a tert-butyl group and an oxolane ring |

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-aminooxolane under controlled conditions. This synthetic route is crucial as it lays the foundation for the compound's subsequent applications in drug development.

Neuroprotective Effects

Research indicates that compounds with similar structures to this compound exhibit neuroprotective properties. For instance, related carbamates have been shown to protect astrocytes from damage induced by amyloid beta (Aβ), a key factor in neurodegenerative diseases such as Alzheimer's disease. These studies suggest that the compound may mitigate neuroinflammation and oxidative stress, which are critical in neurodegenerative pathology .

- Mechanism of Action : The protective effects are believed to be mediated through the modulation of inflammatory cytokines like TNF-α and IL-6, which are elevated in response to Aβ exposure. By reducing these cytokines, this compound may help preserve neuronal health .

Antidepressant Activity

This compound is also involved in the synthesis of antidepressants such as Citalopram and Escitalopram. These drugs function primarily by inhibiting serotonin reuptake, thereby enhancing serotonergic signaling in the brain. The compound's role as a precursor in these syntheses underscores its importance in pharmacology.

Case Studies and Research Findings

- Astrocyte Protection Study : In vitro studies demonstrated that similar carbamates could reduce astrocytic cell death induced by Aβ 1-42 by approximately 20%. This suggests that this compound may offer similar protective effects, although further studies are needed to quantify this .

- Inflammation Modulation : A study highlighted that related compounds could significantly lower levels of pro-inflammatory cytokines in astrocytes exposed to Aβ. This indicates a potential pathway through which this compound could exert its neuroprotective effects .

Propiedades

IUPAC Name |

tert-butyl N-(4-aminooxolan-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYDCYLRWDJCCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COCC1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.